
3,6-Diisothiocyanatoacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diisothiocyanatoacridine is a heteroaromatic compound derived from acridine. Acridines are known for their wide range of applications in medicinal chemistry, particularly due to their ability to intercalate with DNA. This property makes them valuable in the development of anticancer and antibacterial agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diisothiocyanatoacridine typically involves the reaction of 3,6-diaminoacridine with thiophosgene. The process is carried out in a chloroform solution with sodium carbonate as a base. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle thiophosgene, a toxic reagent .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Diisothiocyanatoacridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of isothiocyanate groups.
Common Reagents and Conditions:
Substitution Reactions: Amines are commonly used as reagents, with methanol as the solvent.
Addition Reactions: Nucleophiles such as alcohols and thiols can be used under mild conditions.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Addition Products: Formed from reactions with nucleophiles.
Aplicaciones Científicas De Investigación
3,6-Diisothiocyanatoacridine has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 3,6-Diisothiocyanatoacridine involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of DNA replication and transcription. This property is particularly valuable in the development of anticancer agents, as it can prevent the proliferation of cancer cells .
Comparación Con Compuestos Similares
3,6-Diaminoacridine: Known for its antibacterial properties and used in the synthesis of other acridine derivatives.
Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine, used as an antibacterial and anticancer agent.
Uniqueness: 3,6-Diisothiocyanatoacridine is unique due to its dual isothiocyanate groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for further chemical modifications and applications .
Propiedades
Número CAS |
63676-40-4 |
|---|---|
Fórmula molecular |
C15H7N3S2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3,6-diisothiocyanatoacridine |
InChI |
InChI=1S/C15H7N3S2/c19-8-16-12-3-1-10-5-11-2-4-13(17-9-20)7-15(11)18-14(10)6-12/h1-7H |
Clave InChI |
MJELTIGOLUOZRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=C=S)C=C21)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


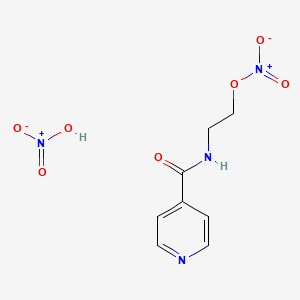
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)

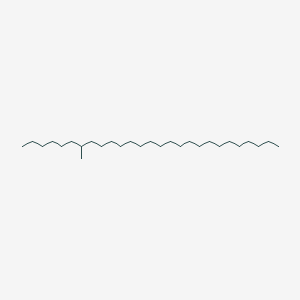

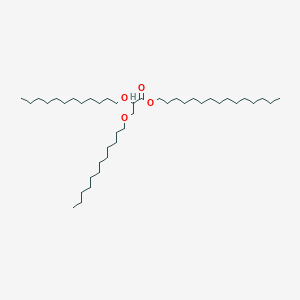
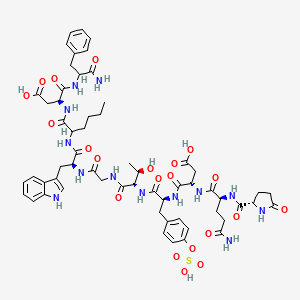
![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
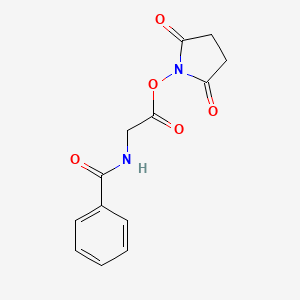
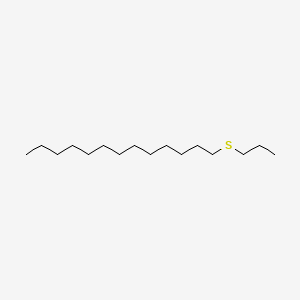
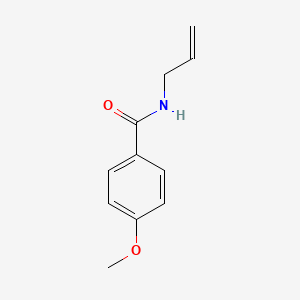
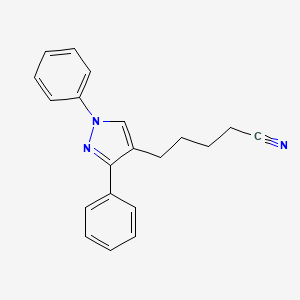
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)

